Gentamicin sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C60H125N15O25S |

|---|---|

Molecular Weight |

1488.8 g/mol |

IUPAC Name |

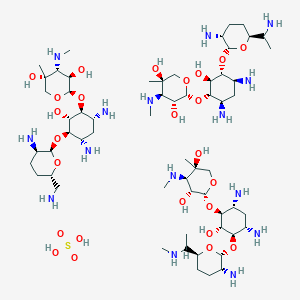

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8?,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1 |

InChI Key |

RDEIXVOBVLKYNT-VQBXQJRRSA-N |

Isomeric SMILES |

CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gentamicin Sulfate on Bacterial Ribosomes

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gentamicin, a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning gentamicin's interaction with the 30S ribosomal subunit. We will delve into the specific binding sites, the consequential disruption of translational processes including initiation, elongation, and fidelity, and the structural basis for these actions. Furthermore, this document outlines key experimental protocols used to elucidate these mechanisms, presents quantitative data on binding affinities, and explores the primary modes of ribosome-associated bacterial resistance.

Core Mechanism of Action: Targeting the Bacterial Ribosome

Gentamicin sulfate's primary mode of action is the inhibition of bacterial protein synthesis.[1] This is achieved by binding with high affinity to the bacterial ribosome, specifically targeting the 30S (small) subunit.[1][2][3] Unlike many bacteriostatic agents, the cascade of events initiated by this binding ultimately leads to bacterial cell death, classifying gentamicin as a bactericidal agent.[2][3]

Binding to the 30S Ribosomal A-Site

The canonical binding site for gentamicin is on the 16S rRNA component of the 30S subunit, specifically at the aminoacyl-tRNA site (A-site).[4][5] This region, particularly helix 44 (h44), is crucial for decoding the messenger RNA (mRNA) template.[6]

Structural studies have revealed that gentamicin binds in the major groove of the A-site rRNA.[5][7] This interaction induces a critical conformational change in two universally conserved adenine residues, A1492 and A1493.[8] These residues are forced into a "flipped-out" conformation, which mimics the state the ribosome enters when a correct (cognate) codon-anticodon pairing has occurred.[3][6] By locking the A-site in this "on" state, gentamicin effectively ablates the ribosome's proofreading capability.[3][5]

A secondary, lower-occupancy binding site has also been identified in helix 69 (H69) of the 23S rRNA in the 50S subunit, near the intersubunit bridge.[3][8] Binding at this site is believed to interfere with ribosome recycling by preventing the separation of the 50S and 30S subunits after translation is complete, thereby sequestering them into inactive complexes.[3]

Disruption of Protein Synthesis

The binding of gentamicin and the subsequent conformational changes in the A-site disrupt multiple stages of protein synthesis:

-

Inhibition of Translation Initiation: Gentamicin can block the proper formation of the translation initiation complex, preventing the synthesis of proteins from the outset.[9]

-

Codon Misreading: This is the most well-characterized effect. By stabilizing the "flipped-out" conformation of A1492 and A1493, the ribosome's fidelity is compromised, leading to the acceptance of incorrect aminoacyl-tRNAs at the A-site.[1][3][10] This results in the synthesis of aberrant, non-functional, or potentially toxic proteins.[1][10] The accumulation of these malformed proteins is a major contributor to the bactericidal effect of gentamicin.[1][11]

-

Inhibition of Translocation: Gentamicin can also inhibit the translocation step, where the ribosome moves along the mRNA.[5][12] It interferes with the movement of the peptidyl-tRNA from the A-site to the P-site, further stalling protein synthesis.[12]

-

Premature Termination: The antibiotic can also cause the premature termination of protein synthesis.[1][11]

The following diagram illustrates the overall mechanism of gentamicin's action on the bacterial ribosome.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. Gentamicin - Wikipedia [en.wikipedia.org]

- 4. pure.psu.edu [pure.psu.edu]

- 5. embopress.org [embopress.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aminoglycosides: Molecular Insights on the Recognition of RNA and Aminoglycoside Mimics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity for Gentamicin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin sulfate is a broad-spectrum aminoglycoside antibiotic renowned for its efficacy against a wide array of pathogenic bacteria. Its bactericidal action, achieved through the irreversible inhibition of protein synthesis, has established it as a critical therapeutic agent in clinical practice. This technical guide provides an in-depth analysis of the in vitro spectrum of activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Spectrum of Activity

The in vitro efficacy of an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against a range of clinically significant Gram-positive and Gram-negative bacteria. These values have been compiled from various scientific studies and are intended to provide a comparative overview of Gentamicin's potency. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Testing Method |

| Escherichia coli | ATCC 25922 & Clinical Isolates | 0.25 - >64 | Broth Microdilution, Agar Dilution |

| Pseudomonas aeruginosa | ATCC 27853 & Clinical Isolates | 0.5 - >8 | Broth Microdilution, Agar Dilution |

| Klebsiella pneumoniae | Clinical Isolates | 0.5 - >64 | Broth Microdilution |

| Proteus mirabilis | Clinical Isolates | 0.25 - 16 | Broth Dilution |

| Serratia marcescens | Clinical Isolates | ≤0.25 - >50 | Agar Dilution |

| Acinetobacter baumannii | Clinical Isolates | 0.25 - >1024 | Broth Microdilution, E-test |

Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Testing Method |

| Staphylococcus aureus | ATCC 29213 & Clinical Isolates | 0.125 - 16 | Broth Microdilution, Agar Dilution |

| Enterococcus faecalis | Clinical Isolates | 4 - >64 | Broth Macrodilution |

Experimental Protocols

Accurate determination of the in vitro activity of this compound relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for the most common assays used to determine the Minimum Inhibitory Concentration (MIC).

Broth Dilution Method (Microdilution & Macrodilution)

The broth dilution method is a cornerstone technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

1. Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent, typically sterile deionized water.

-

Filter-sterilize the stock solution through a 0.22 µm membrane filter.

2. Preparation of Serial Dilutions:

-

In a 96-well microtiter plate (for microdilution) or a series of test tubes (for macrodilution), perform two-fold serial dilutions of the Gentamicin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well/tube should be half of the total reaction volume (e.g., 50 µL in a final volume of 100 µL for microdilution).

-

Include a growth control well/tube containing only broth and no antibiotic, and a sterility control well/tube containing only uninoculated broth.

3. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well/tube after adding the bacterial suspension to the antibiotic dilutions.

4. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well/tube containing the antibiotic dilutions and the growth control.

-

Incubate the plates/tubes at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

Following incubation, visually inspect the wells/tubes for turbidity. The MIC is the lowest concentration of Gentamicin that completely inhibits visible bacterial growth.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium. This method is particularly useful for testing a large number of isolates simultaneously.

1. Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

For each concentration, add a specific volume of the antibiotic solution to molten and cooled (45-50°C) Mueller-Hinton Agar (MHA). A common ratio is 1 part antibiotic solution to 9 parts agar.

-

Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify.

-

Include a control plate containing no antibiotic.

2. Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth dilution method.

-

Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

3. Inoculation and Incubation:

-

Using a multipoint inoculator or a calibrated loop, spot a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including the control plate. This delivers approximately 10⁴ CFU per spot.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of Gentamicin at which there is no visible growth, a faint haze, or a single colony.

Disk Diffusion Method (Kirby-Bauer)

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a presumptive assessment of an organism's susceptibility to an antibiotic.

1. Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

2. Inoculation of Agar Plate:

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate with the standardized bacterial suspension to create a uniform lawn of growth.

3. Application of Antibiotic Disks:

-

Aseptically apply a paper disk impregnated with a standard amount of Gentamicin (e.g., 10 µg) to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

4. Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

5. Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Visualizations

Mechanism of Action of Gentamicin

Gentamicin exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The following diagram illustrates the key steps in this process.

The Discovery and Genesis of Gentamicin: A Technical Guide to its Origin from Micromonospora purpurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of Gentamicin, a critical aminoglycoside antibiotic. It details the initial isolation of the producing organism, Micromonospora purpurea, the pivotal research leading to the antibiotic's characterization, and the intricate biochemical pathways responsible for its synthesis. This document consolidates quantitative data on fermentation parameters, component analysis, and antimicrobial activity. Furthermore, it furnishes detailed experimental protocols for the fermentation, isolation, and analysis of Gentamicin, supplemented by visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.

Discovery and Historical Context

Gentamicin, a cornerstone in the treatment of severe bacterial infections, was discovered in 1963 by a team of scientists led by Marvin J. Weinstein, G.H. Wagman, and their colleagues at the Schering Corporation in Bloomfield, New Jersey.[1] The discovery was the result of systematic screening of soil microorganisms for novel antibiotic activities. The producing organism was identified as a new species of the actinomycete genus Micromonospora, and was named Micromonospora purpurea due to the distinctive purple pigment it produced during fermentation.[1] The antibiotic was patented in 1962 and approved for medical use in 1964.[1]

The initial research demonstrated that Gentamicin was a complex of structurally related aminoglycoside compounds, primarily consisting of Gentamicin C1, C1a, and C2.[2] This complex exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, which was a significant advancement in antibacterial therapy at the time.[3]

The Producing Microorganism: Micromonospora purpurea

Micromonospora purpurea is a Gram-positive, aerobic, filamentous bacterium belonging to the family Micromonosporaceae. It is commonly found in soil and aquatic environments. A key characteristic of this organism is the formation of single spores on its substrate mycelium. The strain that led to the discovery of Gentamicin was isolated from a soil sample.[1] The species name "purpurea" reflects the production of a purple-colored pigment during its growth in culture.[1]

The Gentamicin Complex: Structure and Components

Gentamicin is not a single entity but a mixture of closely related aminoglycoside molecules. The core of all Gentamicin components is the aminocyclitol 2-deoxystreptamine.[1] Variations in the methylation patterns on the purpurosamine sugar moiety give rise to the different components of the complex. The major components of the Gentamicin C complex are:

-

Gentamicin C1

-

Gentamicin C1a

-

Gentamicin C2

-

Gentamicin C2a

-

Gentamicin C2b

The relative abundance of these components can vary depending on the fermentation conditions and the specific strain of Micromonospora purpurea used.[4]

Quantitative Data

Optimized Fermentation Parameters for Gentamicin Production

Successful production of Gentamicin is highly dependent on the optimization of fermentation conditions. The following table summarizes key quantitative parameters for enhancing Gentamicin yield from Micromonospora purpurea.

| Parameter | Optimal Value/Range | Reference(s) |

| Carbon Source | Potato Starch | [1] |

| Glucose | [5] | |

| Nitrogen Source | Soy Bean Meal | [1] |

| Fodder Yeast (2-6 g/L) | [5] | |

| pH for Cell Growth | 7.2 | [1] |

| pH for Gentamicin Production | 6.8 - 7.5 | [1][5] |

| Cobalt Chloride (CoCl₂) Concentration | 0.006 g/L | [1] |

| Ammonium Chloride (NH₄Cl) Concentration | 20 - 150 mM | [6] |

| Inoculum Size | 6.0% (v/v) | [5] |

| Oxygen Absorption Rate | 40 mM O₂/liter-broth/hr | [1] |

Composition of Gentamicin C Complex in Commercial Formulations

The relative percentages of the major components of the Gentamicin C complex can vary in commercial preparations. The United States Pharmacopeia (USP) provides specifications for these ratios.

| Gentamicin Component | USP Specification Range (%) | Reference(s) |

| Gentamicin C1 | 25 - 50 | [4] |

| Gentamicin C1a | 10 - 35 | [4] |

| Gentamicin C2 + C2a | 25 - 55 | [4] |

Antimicrobial Activity of Gentamicin Components

The individual components of the Gentamicin complex exhibit varying levels of antimicrobial activity. The following table presents Minimum Inhibitory Concentration (MIC) values for select components against common bacterial strains.

| Bacterial Strain | Gentamicin Component | MIC (µg/mL) | Reference(s) |

| Escherichia coli ATCC 25922 | Gentamicin C1 | within 1 log₂ dilution of mixture | [4] |

| Gentamicin C1a | within 1 log₂ dilution of mixture | [4] | |

| Gentamicin C2 | within 1 log₂ dilution of mixture | [4] | |

| Gentamicin C2a | within 1 log₂ dilution of mixture | [4] | |

| Pseudomonas aeruginosa ATCC 27853 | Gentamicin C1 | within 1 log₂ dilution of mixture | [4] |

| Gentamicin C1a | within 1 log₂ dilution of mixture | [4] | |

| Gentamicin C2 | within 1 log₂ dilution of mixture | [4] | |

| Gentamicin C2a | within 1 log₂ dilution of mixture | [4] | |

| Staphylococcus aureus ATCC 29213 | Gentamicin | 0.12 - 1 | [7] |

| Enterococcus faecalis ATCC 29212 | Gentamicin | 4 - 16 | [7] |

Experimental Protocols

Fermentation of Micromonospora purpurea

This protocol outlines a typical laboratory-scale fermentation process for Gentamicin production.

-

Inoculum Preparation:

-

Aseptically transfer a lyophilized culture or a frozen stock of Micromonospora purpurea to a germination medium.

-

Incubate at 28-32°C for 48-72 hours on a rotary shaker at 200-250 rpm.

-

Use this seed culture to inoculate the production medium at a ratio of 5-10% (v/v).[5]

-

-

Production Medium:

-

A typical production medium consists of a carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.[1][5]

-

A representative medium composition is: Starch 0.75% (w/v), Soybean meal 0.5%, K₂HPO₄ 0.12%, CaCO₃ 0.4%, FeSO₄ 0.003%, and CoCl₂ 0.0001%.[5]

-

Adjust the initial pH of the medium to 7.0-7.5.[5]

-

-

Fermentation Conditions:

-

Incubate the production culture at 28-32°C for 5-7 days with vigorous aeration and agitation.

-

Maintain the pH between 6.8 and 7.2 during the fermentation.[1]

-

Isolation and Purification of Gentamicin

This protocol describes a general procedure for extracting and purifying the Gentamicin complex from the fermentation broth.

-

Mycelial Separation:

-

At the end of the fermentation, adjust the pH of the whole broth to 2.0 with sulfuric acid to release the mycelium-bound Gentamicin.

-

Separate the mycelium from the broth by filtration or centrifugation.[8]

-

-

Cation-Exchange Chromatography:

-

Adjust the pH of the clarified broth to 7.0.

-

Pass the neutralized broth through a cation-exchange resin column (e.g., Amberlite IRC-50).

-

Wash the column with deionized water to remove impurities.

-

Elute the bound Gentamicin from the resin using a dilute acid (e.g., 2N H₂SO₄).

-

-

Desalting and Concentration:

-

Neutralize the acidic eluate.

-

The eluate can be desalted by gel filtration and concentrated under vacuum.[9]

-

Analysis of Gentamicin Components by HPLC

This protocol provides an overview of a High-Performance Liquid Chromatography (HPLC) method for separating and quantifying the components of the Gentamicin complex.

-

Sample Preparation:

-

Dilute the purified Gentamicin sample to a suitable concentration with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[3]

-

Mobile Phase: An ion-pairing reagent such as trifluoroacetic acid (TFA) in water is often employed.[3]

-

Detection: As Gentamicin lacks a strong UV chromophore, detection is typically achieved through pre-column derivatization with a UV-absorbing agent (e.g., o-phthalaldehyde) or by using a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[10]

-

-

Quantification:

-

Identify and quantify the individual Gentamicin components by comparing their retention times and peak areas to those of certified reference standards.

-

Biosynthesis of Gentamicin

The biosynthesis of Gentamicin in Micromonospora purpurea is a complex, multi-step process involving a series of enzymatic reactions. The pathway starts from D-glucose and proceeds through the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by glycosylation and a series of modifications.

Key Stages of the Biosynthetic Pathway

-

Formation of 2-Deoxystreptamine (2-DOS): The aminocyclitol core, 2-DOS, is synthesized from D-glucose-6-phosphate.

-

Glycosylation: The 2-DOS core is sequentially glycosylated with sugar moieties derived from UDP-N-acetylglucosamine.

-

Formation of Gentamicin X2: A key intermediate, Gentamicin X2, is formed, which serves as a branch point in the pathway.[11]

-

Parallel Pathways to Gentamicin C Components: From Gentamicin X2, two parallel pathways lead to the various components of the Gentamicin C complex. These pathways are distinguished by the action of the methyltransferase GenK. One pathway involves the methylation of the C-6' position of the purpurosamine ring, while the other does not.[12]

-

Tailoring Reactions: A series of tailoring reactions, including amination, epimerization, and N-methylation, catalyzed by enzymes such as GenB1, GenB2, and GenL, lead to the final structures of the different Gentamicin C components.[12][13]

Visualizations

Biosynthetic Pathway of Gentamicin C Complex

References

- 1. msk.or.kr [msk.or.kr]

- 2. Recent advances in the biosynthesis and production optimization of gentamicin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pragolab.cz [pragolab.cz]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Gentamicin formation in Micromonospora purpurea: stimulatory effect of ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US3091572A - Gentamycin and method of production - Google Patents [patents.google.com]

- 9. Isolation of gentamicin C compounds from culture filtrates of Micromonospora purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymology of Gentamicin Biosynthesis [repository.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

The Salt and the Active Moiety: A Technical Guide to Gentamicin and Gentamicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the technical differences between gentamicin, the active pharmaceutical ingredient (API), and gentamicin sulfate, the form predominantly used in research and clinical applications. We will explore the chemical distinctions, compare physicochemical properties, and provide detailed experimental protocols for their characterization and analysis.

Core Chemical Distinction: Base vs. Salt

At its core, the difference between gentamicin and this compound is the difference between a free base and its corresponding salt.

-

Gentamicin: This is the active drug molecule. It is an aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea. Structurally, gentamicin is not a single compound but a complex mixture of related components, primarily Gentamicin C1, C1a, and C2. These molecules are polycationic weak bases, containing multiple primary and secondary amine groups that can accept protons.[1]

-

This compound: This is the sulfate salt of the gentamicin complex.[2] It is formed by reacting the basic gentamicin molecules with sulfuric acid. Because each gentamicin molecule contains five basic nitrogen centers, it requires equivalents of sulfuric acid for complete salt formation.[3] This conversion to a salt form is critical for pharmaceutical formulation, as it dramatically improves the compound's solubility and stability.[4][5] Virtually all commercial preparations, from injectable solutions to cell culture antibiotics, use this compound.[6][7]

The logical relationship between the base and the salt is a straightforward acid-base reaction.

Comparative Physicochemical Properties

The conversion from the free base to the sulfate salt significantly alters the physicochemical properties of the compound, which is the primary reason for the salt's ubiquitous use. The key differences are summarized below.

| Property | Gentamicin (Free Base) | This compound | Rationale / Notes |

| State | White amorphous powder[6] | White to buff-colored, hygroscopic powder | The salt form has a tendency to absorb moisture from the air. |

| Molecular Formula | C₁₉-₂₁H₃₉-₄₃N₅O₇ (for major components) | C₂₁H₄₃N₅O₇ • xH₂SO₄ (representative)[8] | The exact formula and weight of the sulfate salt is an average due to the mixture of components and stoichiometry of sulfation. |

| Molecular Weight | C1: 477.60 g/mol [9]C1a: 449.54 g/mol [10]C2: 463.6 g/mol [4] | ~575.67 g/mol (Varies by composition)[8] | The sulfate salt is heavier due to the addition of sulfuric acid molecules. |

| Aqueous Solubility | Freely soluble[5][6] | Freely soluble (≥50 mg/mL)[7] | While the base is described as soluble, the sulfate salt form is explicitly formulated for high aqueous concentration (e.g., 40 mg/mL for injection).[4] |

| Organic Solubility | Insoluble in most organic solvents[5] | Practically insoluble in alcohol, acetone, chloroform, ether[4] | Both forms are highly polar and show poor solubility in non-polar organic solvents. |

| Stability | Less stable in solid form and solution | Highly stable in solid form and in aqueous solutions across a wide pH range (pH 2-14)[1] | Pharmaceutical solutions are typically formulated at an acidic pH of 3.0 to 5.5 to maximize stability.[5][11] |

| Potency | The active moiety | Measured as µg of gentamicin base per mg of powder (typically ≥590 µg/mg)[4] | The biological activity resides in the gentamicin base. The sulfate portion is inactive but contributes to the total mass. |

Mechanism of Action and Pharmacological Equivalence

The antibacterial activity of the drug originates solely from the gentamicin moiety. The sulfate counter-ions are pharmacologically inactive. Gentamicin exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[12][13] This binding interferes with the translation process in several ways: it blocks the initiation of protein synthesis, causes misreading of the mRNA codon, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][14] The resulting non-functional or toxic proteins disrupt the bacterial cell membrane and lead to cell death.

Because the activity resides in the base, the potency of this compound is always expressed in terms of the equivalent amount of gentamicin base. The United States Pharmacopeia (USP) dictates that this compound must have a potency equivalent to not less than 590 micrograms (µg) of gentamicin per milligram (mg) of powder, calculated on a dried basis.[4]

Key Experimental Protocols

Accurate characterization of this compound requires specific analytical and microbiological methods. The following sections detail standardized protocols for determining potency and antimicrobial susceptibility.

Protocol: Potency Assay by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method based on USP monographs for separating and quantifying the major gentamicin components. Modern methods may use alternative detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) to avoid the need for derivatization.[15][16]

Objective: To determine the potency of a this compound sample by separating and quantifying the major components (C1, C1a, C2, C2a, C2b).

Methodology:

-

Mobile Phase Preparation:

-

Prepare a suitable mobile phase, which often includes an ion-pairing agent to facilitate the separation of the highly polar aminoglycosides on a reversed-phase column. A common mobile phase consists of a mixture of water, an organic solvent like acetonitrile, and an ion-pairing agent such as trifluoroacetic acid (TFA) or sodium 1-heptanesulfonate.[15]

-

-

Standard Solution Preparation:

-

Accurately weigh a quantity of USP this compound Reference Standard.

-

If required by the monograph, dry the standard in a vacuum oven at a specified temperature (e.g., 110 °C) for 3 hours to remove moisture.[15]

-

Dissolve the dried standard in deionized water or mobile phase to achieve a known final concentration (e.g., 0.5 mg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh the this compound test sample and dissolve it in the same solvent as the standard to achieve a comparable concentration.

-

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., L1 packing, 4.6 mm x 250 mm, 5 µm particle size).[14]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection:

-

Post-column Derivatization with UV: The column eluent is mixed with a reagent like o-phthalaldehyde (OPA), which reacts with the amine groups on gentamicin to form a fluorescent/UV-active product detectable at ~330 nm.[8]

-

Alternative Detection: Electrochemical detection (e.g., Pulsed Amperometric Detection) or Charged Aerosol Detection can be used for direct quantification without derivatization.[14][15]

-

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.

-

Record the chromatograms and identify the peaks corresponding to the major gentamicin components based on their retention times relative to the reference standard.

-

-

Calculation:

-

Calculate the concentration of each component in the sample by comparing its peak area to the corresponding peak area in the standard chromatogram.

-

Sum the amounts of the individual components to determine the total gentamicin content. The potency is reported as µg of gentamicin base per mg of the sample powder.

-

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the principles of the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[1][17]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Methodology:

-

Inoculum Preparation:

-

From an overnight culture plate, select 3-5 morphologically similar bacterial colonies.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

-

Create a final standardized inoculum by diluting this suspension (typically 1:100) in MHB to achieve ~1.5 x 10⁶ CFU/mL.[12][17]

-

-

Antibiotic Dilution:

-

Prepare a stock solution of this compound in MHB at a concentration at least double the highest concentration to be tested.

-

In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

-

Add 100 µL of the gentamicin stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 serves as a positive growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the final standardized inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[17] Do not add bacteria to the sterility control well.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2 °C in ambient air for 16-20 hours.

-

-

Interpretation:

-

Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

Conclusion

The distinction between gentamicin and this compound is fundamental for any scientific application. Gentamicin is the active, basic antibiotic complex, while This compound is the highly soluble and stable salt form essential for creating reliable pharmaceutical and research formulations. All biological activity is attributable to the gentamicin base, and therefore all potency and dosage measurements are standardized and reported in terms of this active moiety. Understanding this relationship is critical for proper experimental design, accurate data interpretation, and the development of effective antimicrobial therapies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Gentamicin C1A | C19H39N5O7 | CID 72396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usp-pqmplus.org [usp-pqmplus.org]

- 5. Page loading... [guidechem.com]

- 6. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Solution (50 mg/mL in Water) - Amerigo Scientific [amerigoscientific.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Gentamicin C1a | 26098-04-4 | AG170748 | Biosynth [biosynth.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ankemdernegi.org.tr [ankemdernegi.org.tr]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. antecscientific.com [antecscientific.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. lcms.cz [lcms.cz]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Gentamicin Sulfate: A Technical Guide on its Bactericidal vs. Bacteriostatic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin sulfate, an aminoglycoside antibiotic derived from Micromonospora purpurea, is a cornerstone in the treatment of severe Gram-negative bacterial infections.[1] Its clinical efficacy is rooted in its potent bactericidal activity. This technical guide provides an in-depth exploration of the bactericidal versus bacteriostatic properties of this compound, detailing its mechanism of action, concentration-dependent effects, and the experimental protocols used to quantify its activity.

Core Properties: Bactericidal and Concentration-Dependent

Gentamicin is unequivocally classified as a bactericidal agent.[1][2][3][4] Unlike bacteriostatic antibiotics which merely inhibit bacterial growth, gentamicin actively kills bacteria. This bactericidal activity is concentration-dependent, meaning that higher concentrations of the antibiotic lead to a more rapid and extensive killing of bacteria.[2][3][4][5][6] This characteristic is a key consideration in optimizing dosing regimens to maximize clinical efficacy.

Another important feature of gentamicin is its post-antibiotic effect (PAE), where bacterial growth suppression persists for a period even after the antibiotic concentration falls below the Minimum Inhibitory Concentration (MIC).[2][5] The duration of the PAE is also concentration-dependent.[4]

Mechanism of Action: From Ribosomal Binding to Cell Death

Gentamicin's bactericidal action is a multi-step process that begins with its entry into the bacterial cell and culminates in cell death through the disruption of protein synthesis and other downstream effects.

Cellular Uptake

Gentamicin, a polycationic molecule, initially binds to the negatively charged components of the bacterial outer membrane. This interaction displaces divalent cations, leading to the formation of transient pores and increased membrane permeability, allowing for its entry into the periplasmic space. Subsequent transport into the cytoplasm is an active, oxygen-dependent process.[2][7] This explains why anaerobic bacteria are inherently resistant to gentamicin.[2]

Inhibition of Protein Synthesis

The primary intracellular target of gentamicin is the bacterial 30S ribosomal subunit.[8][9][10][11][12] It binds irreversibly to a specific site on the 16S rRNA, near the A-site (aminoacyl-tRNA binding site).[8][13] This binding has several critical consequences:

-

Codon Misreading: Gentamicin's presence induces a conformational change in the ribosome, leading to the misreading of the mRNA codon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[9][11]

-

Inhibition of Translocation: The binding of gentamicin can interfere with the movement of the ribosome along the mRNA, thereby halting protein synthesis.

-

Premature Termination: Gentamicin can also cause the premature termination of protein synthesis.[11]

The accumulation of aberrant proteins and the disruption of normal protein synthesis are key contributors to the lethal effects of gentamicin.[11]

Figure 1. Mechanism of action of this compound.

Downstream Effects and Cell Death Pathways

Beyond the direct inhibition of protein synthesis, gentamicin treatment triggers a cascade of events that contribute to bacterial cell death. Treatment with bactericidal antibiotics, including gentamicin, has been shown to induce the production of reactive oxygen species (ROS).[14] This oxidative stress can damage DNA, lipids, and proteins, further contributing to cell demise.[15] While the precise signaling pathways in bacteria are less defined than in eukaryotes, evidence suggests the involvement of pathways analogous to apoptosis, including DNA fragmentation.[14]

Figure 2. Downstream signaling pathways of gentamicin-induced cell death.

Quantitative Assessment of Bactericidal and Bacteriostatic Activity

The bactericidal and bacteriostatic properties of gentamicin are quantified using two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.

Data Presentation: MIC and MBC Values

The following tables summarize the MIC and MBC values for gentamicin against various Gram-positive and Gram-negative bacteria, along with the Clinical and Laboratory Standards Institute (CLSI) breakpoints for interpretation.

Table 1: Gentamicin MIC and MBC Ranges for Selected Bacteria

| Bacterial Species | Type | MIC Range (µg/mL) | MBC Range (µg/mL) |

| Escherichia coli | Gram-Negative | 0.25 - >1024 | - |

| Pseudomonas aeruginosa | Gram-Negative | 0.5 - 512 | - |

| Klebsiella pneumoniae | Gram-Negative | 0.25 - 256 | - |

| Enterobacter spp. | Gram-Negative | - | - |

| Staphylococcus aureus | Gram-Positive | 0.12 - >128 | - |

| Enterococcus faecalis | Gram-Positive | 4 - >2048 | - |

| Listeria monocytogenes | Gram-Positive | 3 - 100 | 5 - 100 |

Note: MIC and MBC values can vary significantly depending on the specific strain and the testing methodology used.

Table 2: CLSI Breakpoints for Gentamicin (M100, 33rd Edition)

| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |

| Pseudomonas aeruginosa | No longer recommended for systemic treatment |

Source: CLSI M100-Ed33[5]

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the efficacy of gentamicin. The broth microdilution method is a standard and widely used technique.

Broth Microdilution Method for MIC and MBC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

This compound stock solution

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for OD600 measurement)

-

Mueller-Hinton Agar (MHA) plates

Figure 3. Experimental workflow for MIC and MBC determination.

Procedure:

-

Preparation of Gentamicin Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the gentamicin stock solution in Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a growth control well (broth only) and a sterility control well (broth and antibiotic, no inoculum).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the gentamicin dilutions and the growth control well. The final volume in each well will be 200 µL.

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of gentamicin that completely inhibits visible bacterial growth.

-

-

MBC Determination:

-

From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of gentamicin that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

-

Conclusion

This compound is a potent bactericidal antibiotic with a well-defined mechanism of action centered on the irreversible inhibition of bacterial protein synthesis. Its concentration-dependent killing and post-antibiotic effect are crucial pharmacological properties that inform its clinical use. The standardized methodologies of MIC and MBC determination provide essential quantitative data to guide therapeutic decisions and monitor the emergence of resistance. A thorough understanding of these principles is vital for researchers and clinicians working to optimize the use of this important antimicrobial agent.

References

- 1. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]

- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 3. journals.asm.org [journals.asm.org]

- 4. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 6. researchgate.net [researchgate.net]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]

- 8. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 9. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Gentamicin Sulfate: A Technical Guide to its Differential Effects on Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted action of gentamicin sulfate, a potent aminoglycoside antibiotic, detailing its differential efficacy against gram-positive and gram-negative bacteria. This document provides a comprehensive overview of its mechanism of action, bacterial uptake pathways, and the quantitative measures of its antimicrobial activity. Furthermore, it outlines standardized experimental protocols for susceptibility testing, crucial for both research and clinical applications.

Mechanism of Action: Inhibition of Protein Synthesis

Gentamicin exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit[1][2][3][4]. This binding event interferes with the initiation and elongation of protein synthesis, leading to the production of truncated or nonfunctional proteins[2][3][4]. The accumulation of these aberrant proteins disrupts essential cellular processes and compromises the integrity of the bacterial cell membrane, ultimately resulting in cell death[2][5].

The binding of gentamicin to the 16S rRNA within the 30S subunit induces a conformational change that mimics the binding of a correct codon-anticodon pair, leading to the misreading of the mRNA template[1][3]. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.

Figure 1: Gentamicin's Mechanism of Action

Differential Efficacy: Gram-Positive vs. Gram-Negative Bacteria

Gentamicin generally exhibits greater potency against gram-negative bacteria compared to gram-positive bacteria[4][6]. This difference in susceptibility is primarily attributed to variations in the bacterial cell envelope structure, which dictates the efficiency of gentamicin uptake.

Uptake in Gram-Negative Bacteria

Gram-negative bacteria possess an outer membrane containing lipopolysaccharide (LPS) and porin channels[7][8]. The initial uptake of the positively charged gentamicin molecule is facilitated by electrostatic interactions with the negatively charged LPS[5]. Subsequently, gentamicin traverses the outer membrane, likely through porin channels, to enter the periplasmic space[7][9]. The final and crucial step is an energy-dependent transport across the inner cytoplasmic membrane, a process that requires oxygen[10][11]. This oxygen-dependent transport explains why anaerobic bacteria are intrinsically resistant to gentamicin[5][10].

References

- 1. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 2. Antibiotics Tested by NARMS | NARMS | CDC [cdc.gov]

- 3. clsi.org [clsi.org]

- 4. urology-textbook.com [urology-textbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. goums.ac.ir [goums.ac.ir]

- 7. biorxiv.org [biorxiv.org]

- 8. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevalence of High Level Gentamicin Resistance among the Clinical Isolates of Enterococci Species - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 10. Bacterium-Derived Cell-Penetrating Peptides Deliver Gentamicin To Kill Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In Vivo Odyssey of Gentamicin Sulfate: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of gentamicin sulfate, an aminoglycoside antibiotic widely used against serious Gram-negative bacterial infections. Understanding its in vivo journey is paramount for optimizing therapeutic efficacy while mitigating its significant dose-dependent toxicities, primarily nephrotoxicity and ototoxicity. This document synthesizes key data, outlines experimental methodologies, and visualizes relevant biological pathways to serve as a critical resource for professionals in drug development and research.

Pharmacokinetic Profile of this compound

Gentamicin is a concentration-dependent antibiotic, meaning its bactericidal activity is correlated with its peak plasma concentration (Cmax) relative to the minimum inhibitory concentration (MIC) of the target pathogen. Its pharmacokinetic profile is characterized by rapid absorption and distribution, minimal metabolism, and primary excretion through the kidneys.

Absorption

Following intramuscular (IM) administration, gentamicin is rapidly and almost completely absorbed, with peak plasma concentrations typically reached within 30 to 90 minutes. Intravenous (IV) administration results in immediate bioavailability. Oral absorption is negligible, necessitating parenteral routes for systemic infections.

Distribution

Gentamicin primarily distributes into the extracellular fluid. Its volume of distribution (Vd) is relatively small, reflecting its hydrophilic nature and low plasma protein binding (typically less than 10%). However, gentamicin can accumulate in certain tissues, most notably the renal cortex and the endolymph and perilymph of the inner ear, which is directly related to its nephrotoxic and ototoxic potential.

Metabolism

A cornerstone of gentamicin's pharmacokinetic profile is its lack of significant metabolism. The drug is predominantly excreted from the body in its unchanged, active form.[1] While some studies have detected minor metabolites in urine, these are not considered pharmacologically significant.[1] The minimal biotransformation means that hepatic function has little impact on gentamicin clearance.[1]

Excretion

Gentamicin is almost exclusively eliminated by the kidneys through glomerular filtration.[1] Consequently, the drug's elimination half-life is critically dependent on renal function. In patients with normal renal function, the half-life is approximately 2 to 3 hours. This can be significantly prolonged in individuals with impaired renal function, leading to drug accumulation and an increased risk of toxicity.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of gentamicin in various animal species and special human patient populations. These data are essential for preclinical studies and for dose adjustments in clinical practice.

Table 1: Pharmacokinetic Parameters of Gentamicin in Different Animal Species

| Species | Dose and Route | T½ (h) | Vd (L/kg) | Cl (L/h/kg) | Cmax (µg/mL) |

| Rat | 20 mg/kg IV | 0.6[2][3] | - | - | - |

| Mouse | 20 mg/kg IV | 1.0[2][3] | - | - | - |

| Dog (Beagle) | 10 mg/kg IV | ~1.0-1.5 | ~0.2-0.3 | ~0.12-0.18 | - |

| Piglet (Healthy) | 10 mg/kg IM | 17-24[4] | 1.7-2.9[4] | 0.07-0.19[4] | >20[4] |

| Horse | 6.6 mg/kg IV | 3.0 ± 2.8[5] | 0.142 ± 0.06[5] | - | 71.9 ± 15.7[5] |

| Rabbit | 3 mg/kg IV | 0.94 ± 0.04 | 0.138 ± 0.005 | 0.101 ± 0.004 | - |

| Quail | 5-20 mg/kg IM | 0.7 ± 0.2[6] | - | - | Varies with dose[6] |

| Pheasant | 5-20 mg/kg IM | 1.25 ± 0.25[6] | - | - | Varies with dose[6] |

| Crane | 5-20 mg/kg IM | 2.74 ± 0.62[6] | - | - | Varies with dose[6] |

T½: Elimination half-life; Vd: Volume of distribution; Cl: Clearance; Cmax: Maximum plasma concentration. Note that values can vary based on the specific study, animal strain, and health status.

Table 2: Pharmacokinetic Parameters of Gentamicin in Special Human Populations

| Patient Population | Key Pharmacokinetic Changes | Typical Vd | Typical Cl |

| Adults (Normal Renal Function) | Baseline parameters | ~19.5 L/70 kg[7] | 4.58 L/h/70 kg[7] |

| Obese Patients | Increased Vd and Cl | Higher than non-obese, often dosed using adjusted body weight | 4.3–4.6 L/h/1.73 m²[7] |

| Critically Ill Patients | Highly variable Vd and Cl due to fluid shifts and organ dysfunction | Median 29 L (range 19–53 L)[7] | Median 3.0 L/h (range 1.15–5.7 L/h)[7] |

| Neonates | Larger Vd, lower Cl, especially in preterm infants | 0.38-0.91 L/kg[7][8] | 0.007-0.09 L/kg/h[7][8] |

| Elderly Patients | Decreased Cl due to age-related decline in renal function, potentially larger Vd | ~0.29 L/kg[9] | Correlated with creatinine clearance[9] |

Vd: Volume of distribution; Cl: Clearance. These are typical values and significant inter-individual variability exists.

Experimental Protocols

This section outlines general methodologies for conducting in vivo pharmacokinetic studies of gentamicin and for its quantification in biological matrices.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol provides a framework for a typical pharmacokinetic study in rats.

Workflow for a Rat Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study of gentamicin in rats.

Detailed Steps:

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Administration: this compound is typically dissolved in sterile saline. For IV administration, it is administered as a bolus via a cannulated tail vein or jugular vein. For IM administration, it is injected into the gluteal muscle.

-

Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected at predetermined time points post-dosing. Common sampling sites include the tail vein, saphenous vein, or via a jugular vein catheter. To minimize stress and data variability, using a consistent sampling site is recommended.[10] For sparse sampling designs, different animals may be used for each time point.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

-

Sample Storage: Plasma samples should be stored at -20°C or -80°C until analysis to ensure the stability of gentamicin.[7][11]

-

Tissue Distribution (Optional): At the end of the study, animals can be euthanized, and tissues of interest (e.g., kidneys, liver, inner ear) are harvested. Tissues should be rinsed with cold saline, blotted dry, weighed, and stored at -80°C.

Quantification of Gentamicin by High-Performance Liquid Chromatography (HPLC)

This is a common method for determining gentamicin concentrations in biological samples.

Workflow for HPLC Quantification of Gentamicin

Caption: General workflow for the quantification of gentamicin in biological samples using HPLC.

Key Methodological Points:

-

Sample Preparation:

-

Plasma: Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation to obtain a clear supernatant.

-

Tissue: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.[12][13] The homogenate is then subjected to protein precipitation.

-

-

Derivatization: Gentamicin lacks a strong chromophore, so a pre-column derivatization step is often necessary for UV or fluorescence detection. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol.[14]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: Detection is performed at an appropriate wavelength for the derivatized gentamicin (e.g., excitation at 340 nm and emission at 455 nm for OPA derivatives).

-

-

Quantification: The concentration of gentamicin in the sample is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of gentamicin.

Signaling Pathways in Gentamicin-Induced Nephrotoxicity

The primary dose-limiting toxicity of gentamicin is nephrotoxicity, which results from its accumulation in the proximal tubule cells of the kidneys. This accumulation triggers a complex cascade of cellular events leading to apoptosis and necrosis.

Gentamicin Uptake and Cellular Damage Pathway

Caption: Signaling pathways involved in gentamicin-induced nephrotoxicity.

Key Events in Gentamicin Nephrotoxicity:

-

Uptake: Gentamicin is taken up into the proximal tubule cells via endocytosis mediated by the megalin-cubilin receptor complex.

-

Lysosomal Sequestration and Damage: Once inside the cell, gentamicin accumulates in lysosomes. High concentrations of the drug lead to lysosomal membrane permeabilization, causing the release of lysosomal enzymes, such as cathepsins, into the cytoplasm.

-

Mitochondrial Dysfunction: Cytosolic gentamicin and released cathepsins can damage mitochondria. This leads to the generation of reactive oxygen species (ROS), which causes oxidative stress, and the release of cytochrome c.

-

ER Stress: Gentamicin accumulation can also induce stress in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR).

-

Apoptosis Induction: The release of cytochrome c activates caspase-9, while prolonged ER stress activates caspase-12. Both pathways converge to activate executioner caspases (e.g., caspase-3), leading to programmed cell death (apoptosis) of the renal tubular cells.[15]

This intricate cascade of events underscores the importance of therapeutic drug monitoring and dose adjustments to minimize the risk of renal damage during gentamicin therapy.

Conclusion

The in vivo behavior of this compound is a critical determinant of its clinical utility. Its pharmacokinetics are characterized by rapid parenteral absorption, distribution primarily in the extracellular fluid with significant accumulation in the kidneys and inner ear, minimal metabolism, and near-exclusive renal excretion. The quantitative data presented highlight the variability in its pharmacokinetic parameters across different species and in special patient populations, emphasizing the need for individualized dosing strategies. The detailed experimental protocols provide a foundation for conducting robust preclinical and clinical studies. Furthermore, a clear understanding of the signaling pathways involved in gentamicin-induced nephrotoxicity is essential for developing strategies to mitigate this serious adverse effect. This technical guide serves as a comprehensive resource for researchers and drug development professionals, enabling a more informed approach to the study and clinical application of this important antibiotic.

References

- 1. Preclinical evaluation of efficacy and pharmacokinetics of gentamicin containing extracellular‐matrix envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. testinglab.com [testinglab.com]

- 3. Blood sampling: General principles | NC3Rs [nc3rs.org.uk]

- 4. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 5. Pharmacokinetic modeling of gentamicin in treatment of infective endocarditis: Model development and validation of existing models | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics of Gentamicin in Various Patient Populations and Consequences for Optimal Dosing for Gram-Negative Infections: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability of Gentamicin in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. forensicresources.org [forensicresources.org]

- 13. rbm.iqvia.com [rbm.iqvia.com]

- 14. journals.asm.org [journals.asm.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to the Stability of Gentamicin Sulfate: Effects of pH and Temperature

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gentamicin sulfate is a potent, broad-spectrum aminoglycoside antibiotic used to treat severe bacterial infections.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical stability, which is influenced by various environmental factors. This technical guide provides a comprehensive analysis of the stability of this compound with a primary focus on the effects of pH and temperature. Degradation of gentamicin can lead to a reduction in potency and the formation of potentially harmful byproducts.[1] Understanding the kinetics and pathways of its degradation is therefore critical for formulation development, establishing appropriate storage conditions, and ensuring patient safety. This document summarizes key quantitative data, outlines detailed experimental protocols for stability assessment, and illustrates the core concepts through diagrams.

The Influence of pH on this compound Stability

The pH of a solution is a critical factor governing the stability of this compound. The molecule is susceptible to hydrolysis, particularly in acidic or alkaline environments, which can sever its glycosidic bonds and lead to inactive or toxic degradation products.[1]

Optimal pH Range

Studies indicate that this compound exhibits its greatest stability in solutions with a pH range of 4.5 to 7.0 .[1] Within this window, the rate of degradation is minimized, preserving the drug's potency. Formulations are typically buffered to maintain the pH within this optimal range.

Degradation in Acidic and Alkaline Conditions

Outside of its optimal pH range, the degradation of gentamicin accelerates.[1]

-

Acidic Conditions: In acid media, the inactivation of gentamicin has been shown to proceed according to a first-order reaction equation.[3] One study involving forced degradation demonstrated that subjecting gentamicin to 0.1N HCl resulted in significant degradation.[4][5]

-

Alkaline Conditions: Gentamicin shows even greater instability in alkaline environments.[1] Forced degradation studies using 0.1N NaOH have shown a substantially higher rate of degradation compared to acidic conditions.[4]

While one product information sheet notes that solutions have been shown to be stable in boiling aqueous buffers of pH 2-14, this likely refers to very short-term stability and stands in contrast to multiple studies showing significant degradation under strong acidic or basic conditions.[2][4] Therefore, prolonged exposure to pH values outside the 4.5-7.0 range should be avoided.

Quantitative Data on pH-Induced Degradation

The following table summarizes findings on the effect of pH on gentamicin stability.

| pH Condition | Temperature | Duration | Key Findings | Reference |

| 0.1N HCl | Not Specified | Not Specified | Significant degradation observed. | [4][5] |

| 0.1N NaOH | Not Specified | Not Specified | Very high level of degradation, more extensive than in acidic medium. | [4][5] |

| pH 3 | Not Specified | 4 hours | In an electro-Fenton degradation process, 96% mineralization was achieved. | [5] |

| pH 4.81-4.83 | Room Temp. | 6 months | In commercial injections, pH decreased slightly but remained within USP limits. | [6][7][8] |

The Influence of Temperature on this compound Stability

Temperature is a major determinant of drug degradation rates, and as a heat-sensitive antibiotic, this compound is no exception.[1] The relationship between the rate of inactivation and temperature can be described by the Arrhenius equation.[3]

Recommended Storage Conditions

To mitigate thermal degradation, recommended storage conditions are crucial.

-

Refrigerated Storage: The optimal storage temperature for this compound solutions is typically between 2°C and 8°C .[1][2]

-

Room Temperature Storage: Some commercial injection products are stable at controlled room temperature, specified as 20°C to 25°C .[9] It is critical to avoid temperature fluctuations during storage and transportation.[1]

Extreme temperatures have a detrimental effect. High heat accelerates chemical reactions that break down the molecule, while very low temperatures can reduce its solubility.[1]

High-Temperature Degradation

In contexts such as the manufacturing of drug-eluting medical devices, gentamicin may be exposed to high temperatures. Studies on the pyrolysis of this compound at 150-180°C identified Maillard reactions as a potential degradation pathway.[10] Another study found that while this compound coatings on hydroxyapatite were stable at 60°C, their instability increased when combined with a PLGA polymer.[11]

Quantitative Data on Temperature-Induced Degradation

The following table summarizes findings on the effect of temperature on gentamicin stability.

| Temperature | pH | Duration | Key Findings | Reference |

| 60°C | Not Specified | Not Specified | GS/PLGA coatings showed compositional changes. | [11] |

| Room Temp. | ~4.8 | 6 months | A study of four different injections showed varying levels of degradation. | [6][8] |

| Heat (unspecified) | Not Specified | 30 minutes | Significant reduction in the drug's effectiveness was observed. | [4] |

| 150-180°C | Not Specified | 15-240 minutes | Thermal degradation occurred, hypothesized to be via Maillard reactions. | [10] |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and develop stability-indicating methods, forced degradation studies and robust analytical techniques are employed.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for elucidating degradation pathways and identifying degradation products. This involves subjecting the drug to conditions more severe than accelerated storage.

Caption: Workflow for a typical forced degradation study of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for stability testing of gentamicin.[1] Due to the lack of a strong chromophore in the gentamicin molecule, analysis typically requires pre-column derivatization or the use of specialized detectors.

4.2.1 Detailed HPLC Protocol Example (Ion-Pairing RP-HPLC)

This protocol is based on methodologies described for the analysis of this compound injections.[6][8]

-

Chromatographic System: A reverse-phase HPLC system with isocratic elution.

-

Column: ODS (C8) column, 15 cm x 4.5 mm, 5 µm particle size.[6][8]

-

Mobile Phase: A mixture of methanol, water, glacial acetic acid, and sodium 1-heptane sulfonate.[6][8] The ion-pairing agent (sodium 1-heptane sulfonate) is crucial for retaining the highly polar gentamicin molecules on the reverse-phase column.

-

Sample Preparation & Derivatization:

-

Dilute the this compound sample to an appropriate concentration with water.

-

For UV detection, pre-column derivatization is required. A common reagent is o-phthalaldehyde (OPA) mixed with an aminothiol (e.g., thioglycolic acid) in a borate buffer (pH ~10.4).[12][13]

-

The sample is mixed with the OPA reagent to form a UV-absorbing derivative.

-

-

Detection: UV detector set at a wavelength of 330 nm for the OPA-derivatized components.[6][8] Alternatively, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used, which do not require derivatization.[11]

-

Quantification: The concentration of gentamicin components and any degradation products are determined by comparing peak areas to those of a reference standard.

Caption: General workflow for the HPLC analysis of this compound using derivatization.

4.2.2 Other Key Analytical Techniques

-

Mass Spectrometry (MS): Used in conjunction with LC (LC-MS), MS provides precise molecular weight data, enabling the definitive identification of degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.[1][11]

-

UV-Vis Spectroscopy: Can be used for simpler quantitative estimations and to observe changes in the sample's absorbance spectrum that may indicate degradation, such as the browning observed in Maillard reactions.[1][10]

Degradation Pathways and Products

Understanding the products formed during degradation is as important as knowing the rate of degradation. The main components of this compound are C1, C1a, C2, C2a, and C2b.[14]

-

Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is hydrolysis of the glycosidic linkages, which breaks the molecule apart.

-

Oxidation: Exposure to an oxidizing atmosphere can lead to significant changes in the gentamicin composition.[11]

-

Known Degradants: Forced degradation studies have identified several key degradation products and related impurities, including gentamines C1, C1a, and C2, sisomicin, 2-deoxystreptamine, and garamine.[11]

Caption: Relationship between Gentamicin, stress factors, and degradation products.

Conclusion and Recommendations

The chemical stability of this compound is a multi-faceted issue critical to its safe and effective use. The evidence strongly indicates that stability is highly dependent on both pH and temperature.

-

The optimal stability for this compound in aqueous solution is within a pH range of 4.5 to 7.0 .

-

Gentamicin degrades via hydrolysis in both acidic and alkaline conditions, with degradation being more rapid in alkaline media.

-

The recommended storage temperature is typically 2°C to 8°C , although some formulations are stable at a controlled room temperature of 20°C to 25°C . Higher temperatures significantly increase the rate of degradation.

Recommendations for professionals:

-

Formulation: Pharmaceutical formulations of this compound should be buffered to maintain a pH between 4.5 and 7.0.

-

Storage and Handling: Strict adherence to recommended storage temperatures is essential. Cold chain integrity must be maintained during transport and storage to prevent thermal degradation.

-

Stability Testing: A robust, stability-indicating analytical method, typically HPLC with derivatization or an advanced detector like ELSD or MS, is required for quality control and to accurately determine the shelf-life of gentamicin-containing products.

-

Further Research: For novel formulations or drug-device combinations, comprehensive stability studies that include forced degradation are necessary to understand the unique degradation profile and ensure product safety and efficacy.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. [Gentamicin stability and a method for its quantititive determination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ejua.net [ejua.net]

- 9. usp-pqmplus.org [usp-pqmplus.org]

- 10. Elucidation of gentamicin degradation and preservation in polymer device processing [morressier.com]

- 11. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Long-term stability of this compound-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pragolab.cz [pragolab.cz]

Methodological & Application

Application Notes and Protocols for Gentamicin Sulfate in Cell Culture

Introduction

Gentamicin sulfate is a broad-spectrum aminoglycoside antibiotic derived from Micromonospora purpurea. It is widely utilized in cell culture to prevent bacterial contamination. Its efficacy extends to a variety of Gram-positive and Gram-negative bacteria, making it a valuable tool for safeguarding cell lines.[1][2] Gentamicin functions by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis and ultimately leads to bacterial cell death.[1][2] At recommended concentrations, it is generally considered non-toxic to mammalian cells, allowing for effective contamination control without significant interference with cellular processes.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound solutions in cell culture.

Data Summary

The following table summarizes the key quantitative data for the use of this compound in cell culture applications.

| Parameter | Value | Source |